molecular formula C27H30O6 B8176003 Glabrescione B

Glabrescione B

Cat. No. B8176003
M. Wt: 450.5 g/mol
InChI Key: RHXDATRKLOYVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glabrescione B is a methoxyisoflavone.

Scientific Research Applications

  • Chemical Protein Modification : Glabrescione B is utilized in chemical protein modification, a critical area in research applications (Boutureira & Bernardes, 2015).

  • Inhibiting Glioma Cell Growth : It has been found to inhibit glioma cell growth and exacerbate the Warburg effect, which involves increased lactate production. This suggests a potential new therapeutic strategy for this type of brain tumor (D'Alessandro et al., 2019).

  • Targeting Hedgehog-Dependent Tumors : Glabrescione B inhibits the growth of Hedgehog-dependent tumor cells both in vitro and in vivo. Its structural requirements are significant for pharmacologic interference of Gli signaling (Infante et al., 2014).

  • Cancer Stem Cell Targeting : NC-GlaB, a nanocapsule loaded with Glabrescione B, exhibits specific activities against cancer stem cells, showing potential for targeting solid tumors in a preclinical setting (Ingallina et al., 2017).

  • Medulloblastoma Treatment : Glabrescione B has been found to efficiently inhibit tumor growth in preclinical models of hedgehog-dependent medulloblastoma, a type of brain cancer (Infante et al., 2020).

  • Inhibition of Smo and Gli1 : As an isoflavone derivative, Glabrescione B can inhibit both Smo and Gli1, displaying a promising preclinical profile (Manetti & Petricci, 2016).

properties

IUPAC Name

3-[3,4-bis(3-methylbut-2-enoxy)phenyl]-5,7-dimethoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O6/c1-17(2)9-11-31-22-8-7-19(13-23(22)32-12-10-18(3)4)21-16-33-25-15-20(29-5)14-24(30-6)26(25)27(21)28/h7-10,13-16H,11-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXDATRKLOYVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC)OCC=C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glabrescione B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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